molecular formula C11H15NO3 B2696903 Methyl 4-amino-3-isopropoxybenzoate CAS No. 681465-85-0

Methyl 4-amino-3-isopropoxybenzoate

Cat. No. B2696903
CAS RN: 681465-85-0
M. Wt: 209.245
InChI Key: AQIZZMSROAYWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-3-isopropoxybenzoate” is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of benzoic acid, with an isopropoxy group and an amino group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-isopropoxybenzoate” consists of a benzene ring with a methyl ester group, an isopropoxy group, and an amino group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-isopropoxybenzoate” is a solid compound . It has a molecular weight of 209.24 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources .

Scientific Research Applications

1. Diuretic and Antidiuretic Effects

Research on 1,2,4-Triazole derivatives, which include compounds related to Methyl 4-amino-3-isopropoxybenzoate, has shown that these compounds exhibit both diuretic and antidiuretic effects. The introduction of various substituents into their structure can influence these effects, demonstrating a potential application in modulating renal functions (Kravchenko, 2018).

2. Cosmetic, Drug, and Food Preservative Applications

Methyl 4-hydroxybenzoate, a compound structurally similar to Methyl 4-amino-3-isopropoxybenzoate, is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure and molecular interactions have been analyzed, highlighting its utility in various industries (Sharfalddin et al., 2020).

3. Antioxidant Activity

Compounds derived from 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion, a related compound, have been synthesized and analyzed for their potential in vitro antioxidant activities. These activities suggest applications in areas where oxidative stress is a concern (Yüksek et al., 2015).

4. Applications in Organic Chemistry Education

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, closely related to Methyl 4-amino-3-isopropoxybenzoate, has been used as an educational tool in introductory organic chemistry courses. This highlights its utility in demonstrating fundamental chemical reactions and concepts (Kam et al., 2020).

5. Fluorescent Sensor Applications

A fluorogenic chemosensor, based on a structure similar to Methyl 4-amino-3-isopropoxybenzoate, has been developed for detecting Al3+ ions. This application is significant for environmental monitoring and biological imaging (Ye et al., 2014).

Safety and Hazards

“Methyl 4-amino-3-isopropoxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

methyl 4-amino-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZZMSROAYWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-isopropoxybenzoate

Synthesis routes and methods

Procedure details

Methyl3-hydroxy-4-aminobenzoate (ABCR: 100 mg, 0.60 mmol) & caesium carbonate (396 mg, 1.22 mmol) were taken up in acetone (4 mL) and 2-iodopropane (90 μl, 0.90 mmol) added and reaction heated in microwave (CEM discover; 150 W) to 120° C. and held for 30 mins A further aliquot of 2-iodopropane (90 μl, 0.90 mmol) was added and reaction heated again to 120° C. in microwave, holding for a further 30 mins
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step Two
Quantity
90 μL
Type
reactant
Reaction Step Three
Quantity
90 μL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.